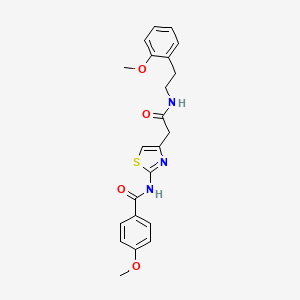

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

The compound 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a thiazole core substituted with a 2-methoxyphenethylamino-acetyl group. Its molecular formula is C₂₂H₂₃N₃O₄S, with a molecular weight of 433.5 g/mol. The structure combines a methoxy-substituted benzamide linked to a thiazole ring, which is further functionalized with an amide side chain containing a 2-methoxyphenethyl moiety.

Properties

IUPAC Name |

4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKYLXCDRCKESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the methoxyphenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole moiety in 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide suggests potential efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as tyrosinase, which is crucial for melanin production. This property is particularly significant in treating melanogenesis disorders and skin pigmentation issues .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones under basic conditions.

- Benzamide Coupling : The benzamide group is introduced through amide coupling reactions using reagents like EDCI and HOBt.

- Methoxyphenethyl Group Attachment : This involves nucleophilic substitution reactions to incorporate the methoxyphenethylamine moiety.

The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors, modulating their activity and influencing cellular processes .

Case Study 1: Anticancer Efficacy

In a study examining various thiazole derivatives, this compound demonstrated promising results against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

Case Study 2: Tyrosinase Inhibition

A comparative analysis of methoxy-substituted derivatives revealed that this compound exhibited significant inhibitory activity against mushroom tyrosinase, with an IC50 value indicating strong potential as an anti-melanogenic agent .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core features with several analogs reported in the literature:

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an antibacterial agent. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : CHNOS

- Molecular Weight : 425.5 g/mol

- CAS Number : 941984-92-5

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notably, derivatives of thiazole compounds, including the one , have shown promising results:

The compound exhibited significant activity against breast cancer cells (MCF-7), with an IC value of 1.2 µM, indicating its potential as a therapeutic agent in oncology.

The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This action is similar to other known anticancer agents, suggesting a shared pathway in their mechanisms .

Antioxidative Activity

In addition to its antiproliferative properties, the compound has demonstrated antioxidative effects. In vitro studies indicated that it could enhance the antioxidative capacity compared to standard antioxidants like BHT (butylated hydroxytoluene), although the precise mechanisms remain to be fully elucidated .

Antibacterial Activity

The antibacterial properties of related thiazole compounds have also been explored. For instance, compounds with similar structures have shown selective activity against Gram-positive bacteria, such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

- Antiviral Activity : Research on related methoxy-substituted benzamide derivatives has indicated broad-spectrum antiviral effects against viruses like HBV (Hepatitis B Virus). These compounds increase intracellular levels of APOBEC3G, which inhibits viral replication .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis involves multiple steps starting from thioamide and haloketone precursors. Variations in substituents on the benzamide and thiazole rings have been shown to significantly impact biological activity, emphasizing the importance of structural modifications in drug design.

- Comparative Studies : In comparative studies with established anticancer drugs like doxorubicin and etoposide, the thiazole derivatives showed enhanced potency in inhibiting cancer cell proliferation, suggesting that modifications can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.